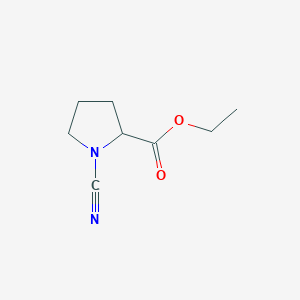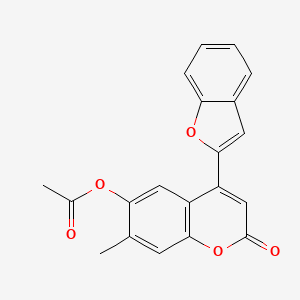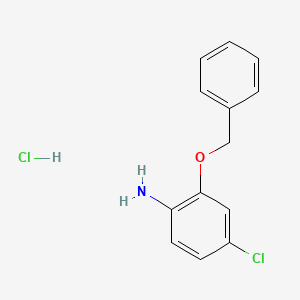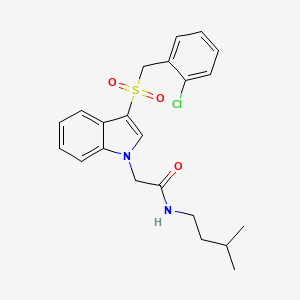
3-(2,5-Difluorophenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2,5-Difluorophenoxy)propanoic acid” is a chemical compound with the CAS Number: 942485-40-7 . It has a molecular weight of 202.16 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(2,5-Difluorophenoxy)propanoic acid” is 1S/C9H8F2O3/c10-6-1-2-7(11)8(5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) . This code provides a specific representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(2,5-Difluorophenoxy)propanoic acid” is a powder at room temperature . More detailed physical and chemical properties may be available in its Material Safety Data Sheet (MSDS) .Aplicaciones Científicas De Investigación
Fluorinated Compounds in Polymer Synthesis
Fluorinated organic compounds, such as perfluoroalkyl substances (PFASs), have been utilized in the synthesis of polymers due to their unique properties, including chemical and thermal stability. The shift towards fluorinated alternatives, like HFPO-DA, represents efforts to find less bioaccumulative and toxic options while maintaining the beneficial properties of fluorinated materials in industrial applications. These compounds play a crucial role in developing new materials with enhanced performance for packaging, coatings, and other applications, demonstrating the importance of fluorination in materials science (Heydebreck et al., 2015).
Environmental Impact and Toxicity Studies
Research on the environmental distribution, toxicity, and persistence of long-chain perfluoroalkyl acids (PFAAs) and their fluorinated alternatives is critical. Studies have been conducted to understand the impact of these substances on ecosystems and human health, leading to regulatory actions and the development of less harmful substitutes. Such research underscores the complexity of assessing and managing the environmental footprint of fluorinated compounds (Gomis et al., 2018).
Advances in Chemical Synthesis
Fluorinated compounds are also explored for their reactivity and utility in organic synthesis, including the development of new methods for creating complex molecules. The unique reactivity of fluorine-containing intermediates enables the synthesis of a wide range of products, from pharmaceuticals to materials science applications. This area of research demonstrates the versatility and importance of fluorinated compounds in advancing synthetic chemistry (Wang et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Propiedades
IUPAC Name |
3-(2,5-difluorophenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-6-1-2-7(11)8(5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZZGDYPPDQVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2836302.png)


![Methyl 3-hydroxy-2-[(triphenylmethyl)amino]butanoate](/img/structure/B2836312.png)
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2836314.png)



![N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2836319.png)




![1-[6-({2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide](/img/structure/B2836325.png)